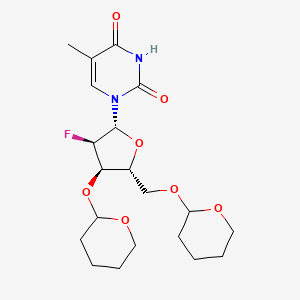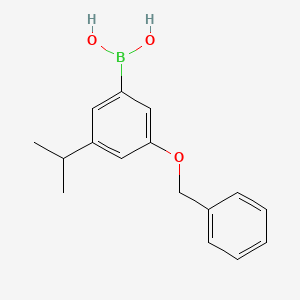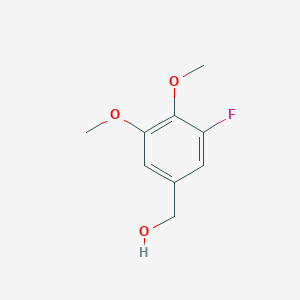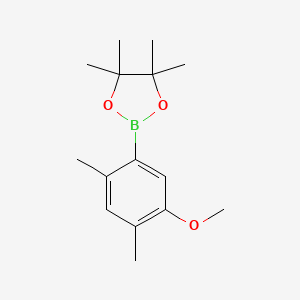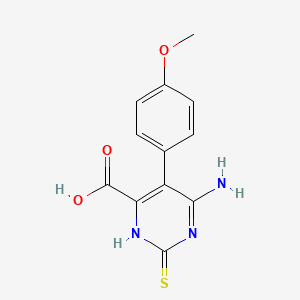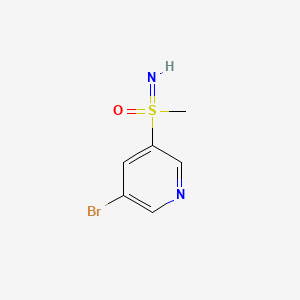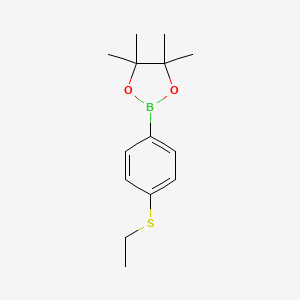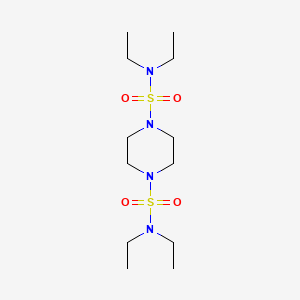
N,N,N,N-Tetraethylpiperazine-1,4-disulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N,N,N-Tetraethylpiperazine-1,4-disulfonamide is a chemical compound with the molecular formula C12H28N2O4S2 It is known for its unique structure, which includes a piperazine ring substituted with four ethyl groups and two sulfonamide groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N,N-Tetraethylpiperazine-1,4-disulfonamide typically involves the reaction of piperazine with ethylating agents and sulfonamide derivatives. One common method includes the following steps:
Ethylation of Piperazine: Piperazine is reacted with ethyl iodide in the presence of a base such as potassium carbonate to form N,N,N,N-tetraethylpiperazine.
Sulfonation: The tetraethylpiperazine is then reacted with chlorosulfonic acid to introduce the sulfonamide groups, resulting in this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
N,N,N,N-Tetraethylpiperazine-1,4-disulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonamide groups to amine groups.
Substitution: The ethyl groups and sulfonamide groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amine derivatives.
Substitution: A wide range of substituted piperazine derivatives, depending on the reagents used.
Applications De Recherche Scientifique
N,N,N,N-Tetraethylpiperazine-1,4-disulfonamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of bacterial infections and oxidative stress-related conditions.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of N,N,N,N-Tetraethylpiperazine-1,4-disulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide groups can interact with enzymes and proteins, potentially inhibiting their activity. The compound’s structure allows it to fit into active sites of enzymes, blocking substrate access and leading to inhibition of enzymatic reactions. This mechanism is particularly relevant in its antimicrobial activity, where it can inhibit bacterial enzymes essential for survival.
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N,N,N-Tetramethylpiperazine-1,4-disulfonamide: Similar structure but with methyl groups instead of ethyl groups.
N,N-Diethylpiperazine-1-sulfonamide: Contains only one sulfonamide group.
N,N-Dimethylpiperazine-1,4-disulfonamide: Similar structure but with methyl groups instead of ethyl groups.
Uniqueness
N,N,N,N-Tetraethylpiperazine-1,4-disulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of four ethyl groups and two sulfonamide groups provides a balance of hydrophobic and hydrophilic characteristics, making it versatile in various applications. Its ability to undergo multiple types of chemical reactions also adds to its uniqueness and utility in research and industry.
Propriétés
Numéro CAS |
5433-30-7 |
|---|---|
Formule moléculaire |
C12H28N4O4S2 |
Poids moléculaire |
356.5 g/mol |
Nom IUPAC |
1-N,1-N,4-N,4-N-tetraethylpiperazine-1,4-disulfonamide |
InChI |
InChI=1S/C12H28N4O4S2/c1-5-13(6-2)21(17,18)15-9-11-16(12-10-15)22(19,20)14(7-3)8-4/h5-12H2,1-4H3 |
Clé InChI |
ZQSSDHYYVXUYHN-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)S(=O)(=O)N1CCN(CC1)S(=O)(=O)N(CC)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1H-4,9a-Ethanocyclohepta[c]pyran, 2,4-pentadienoic acid deriv.; (-)-Deacetylpseudolaric acid A](/img/structure/B14022346.png)



![1-[Bis(4-bromophenyl)methylideneamino]-2-methyl-guanidine](/img/structure/B14022372.png)

